molecular formula C13H20N2 B11821349 (1R)-1-phenyl-1-piperidin-1-ylethanamine

(1R)-1-phenyl-1-piperidin-1-ylethanamine

Cat. No.: B11821349
M. Wt: 204.31 g/mol
InChI Key: SACZZONDQAEJDQ-CYBMUJFWSA-N
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Description

®-alpha-phenyl-1-piperidineethanamine is a chiral compound with a piperidine ring and a phenyl group attached to an ethanamine chain. This compound is known for its significant pharmacological properties and is often studied in the context of medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-alpha-phenyl-1-piperidineethanamine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the piperidine ring and the phenyl group.

    Formation of the Piperidine Ring: This can be achieved through various methods, including cyclization reactions.

    Attachment of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts alkylation reaction.

    Formation of the Ethanamine Chain: The ethanamine chain is then attached to the piperidine ring through reductive amination.

Industrial Production Methods

In an industrial setting, the production of ®-alpha-phenyl-1-piperidineethanamine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

®-alpha-phenyl-1-piperidineethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted piperidines, phenyl derivatives, and ethanamine derivatives.

Scientific Research Applications

®-alpha-phenyl-1-piperidineethanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its interactions with biological macromolecules.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting the central nervous system.

    Industry: The compound is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of ®-alpha-phenyl-1-piperidineethanamine involves its interaction with specific molecular targets in the body. The compound binds to receptors in the central nervous system, modulating neurotransmitter release and uptake. This interaction affects various signaling pathways, leading to its pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    (s)-alpha-phenyl-1-piperidineethanamine: The enantiomer of the compound, which may have different pharmacological properties.

    N-methyl-1-phenyl-2-propylamine: A structurally similar compound with different functional groups.

    1-phenyl-2-(piperidin-1-yl)ethanone: Another related compound with a ketone group.

Uniqueness

®-alpha-phenyl-1-piperidineethanamine is unique due to its specific chiral configuration, which imparts distinct pharmacological properties compared to its enantiomers and other similar compounds. Its ability to interact selectively with certain receptors makes it a valuable compound in medicinal chemistry research.

Properties

Molecular Formula

C13H20N2

Molecular Weight

204.31 g/mol

IUPAC Name

(1R)-1-phenyl-1-piperidin-1-ylethanamine

InChI

InChI=1S/C13H20N2/c1-13(14,12-8-4-2-5-9-12)15-10-6-3-7-11-15/h2,4-5,8-9H,3,6-7,10-11,14H2,1H3/t13-/m1/s1

InChI Key

SACZZONDQAEJDQ-CYBMUJFWSA-N

Isomeric SMILES

C[C@@](C1=CC=CC=C1)(N)N2CCCCC2

Canonical SMILES

CC(C1=CC=CC=C1)(N)N2CCCCC2

Origin of Product

United States

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